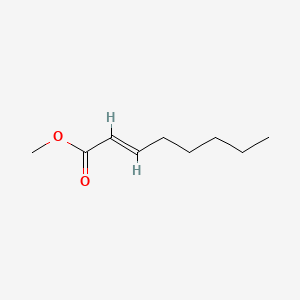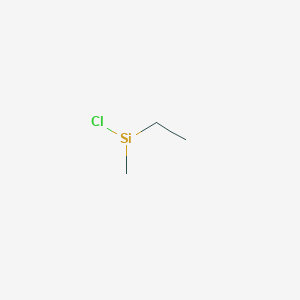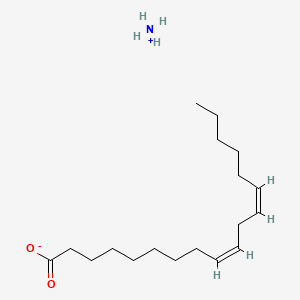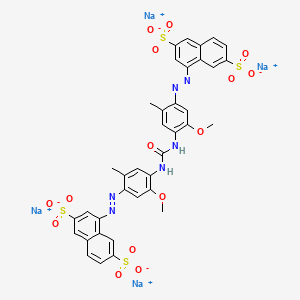![molecular formula C6H4ClN3O B1609395 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol CAS No. 54221-73-7](/img/structure/B1609395.png)
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Descripción general
Descripción
“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a chemical compound with the CAS Number: 54221-73-7 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 4-chloro-3H-imidazo[4,5-c]pyridin-2-ol .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, which includes “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol”, often involves the formation of an imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Molecular Structure Analysis
The InChI code for “4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is 1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H, (H2,9,10,11) .Physical And Chemical Properties Analysis
“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a powder at room temperature . It has a melting point of 341-342 degrees Celsius .Aplicaciones Científicas De Investigación
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Imidazo[4,5-c]pyridine derivatives have shown potential in numerous disease conditions. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .
- Methods : The compounds are synthesized and then tested for their bioactivity .
- Results : Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
-
Treatment of GPR81 Associated Disorders
- Field : Pharmacology
- Application : Compounds of 3H-IMIDAZO[4,5-b]PYRIDIN-5-OL DERIVATIVES are used in the treatment of GPR81 associated disorders, for example, dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
- Methods : The compounds are synthesized and then tested for their therapeutic effects .
- Results : The compounds have shown potential in treating GPR81 associated disorders .
-
Protein Kinase B/Akt Inhibitors
- Field : Biochemistry
- Application : Indazole-pyridine series of protein kinase B/Akt inhibitors have been synthesized .
- Methods : The compounds are synthesized and then tested for their inhibitory effects .
- Results : The compounds have shown potential as potent, selective, and orally bioavailable protein kinase B/Akt inhibitors .
-
Antimicrobial Potential
- Field : Microbiology
- Application : Imidazole derivatives have been evaluated for their antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Methods : The compounds are synthesized and then tested for their antimicrobial activity using methods like the serial broth dilution method .
- Results : The compounds have shown potential in inhibiting the growth of these bacteria .
-
Inhibitors of Aurora Kinase A (AURAKA)
-
Angiotensin II Receptor Antagonists
- Field : Pharmacology
- Application : 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have been used as angiotensin II receptor antagonists .
- Methods : The compounds are synthesized and then tested for their antagonistic effects .
- Results : The compounds have shown potential as potent angiotensin II receptor antagonists .
-
Anti-inflammatory and Antipyretic Activities
- Field : Pharmacology
- Application : Imidazole derivatives have been evaluated for their anti-inflammatory and antipyretic activities .
- Methods : The compounds are synthesized and then tested for their therapeutic effects .
- Results : The compounds have shown potential in treating inflammation and fever .
-
Antioxidant Activities
-
Anti-amoebic and Antihelmintic Activities
- Field : Parasitology
- Application : Imidazole derivatives have been evaluated for their anti-amoebic and antihelmintic activities .
- Methods : The compounds are synthesized and then tested for their therapeutic effects .
- Results : The compounds have shown potential in treating amoebic and helminthic infections .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECYJVFQWNFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419971 | |
| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
CAS RN |
54221-73-7 | |
| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)












